1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile
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Overview
Description
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in the presence of pyrrolidine . This reaction can be carried out in pyridine at 45–50°C or in acetic acid under reflux conditions. Another method involves the use of methyl cyanoacetate in acetonitrile with pyrrolidine and a catalytic amount of proline .
Chemical Reactions Analysis
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its structural similarity to purine bases like adenine and guanine. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved include signal transduction pathways like Ras/Erk and PI3K/Akt, which are associated with cell proliferation and survival .
Comparison with Similar Compounds
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:
5-Oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can influence its reactivity and biological activity.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-12-7-2-5(3-9)8(13)11-6(7)4-10-12/h2,4H,1H3,(H,11,13) |
InChI Key |
YOUSXHRDKJTNHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C(=C2)C#N |
Origin of Product |
United States |
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